molecular formula C10H15N4O14P3 B092356 Inosine triphosphate CAS No. 132-06-9

Inosine triphosphate

Cat. No. B092356
CAS RN: 132-06-9
M. Wt: 508.17 g/mol
InChI Key: HAEJPQIATWHALX-KQYNXXCUSA-N
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Description

Inosine triphosphate (ITP) is an intermediate in the purine metabolism pathway, seen in the synthesis of ATP and GTP. It comprises an inosine nucleotide containing three phosphate groups esterified to the sugar moiety . ITP results from deamination of ATP . Incorporation of ITP into the DNA from the nucleotide pool can lead to DNA damage, mutagenesis, and other harmful effects . ITP is processed by the enzyme inosine triphosphate pyrophosphatase (ITPA), which turns it into inosine monophosphate (IMP), to avoid incorporation into DNA .


Synthesis Analysis

Inosine triphosphate pyrophosphatases (ITPases) are ubiquitous house‐cleaning enzymes that specifically recognize deaminated purine nucleotides and catalyze their hydrolytic cleavage . Inosine 5′-triphosphate (ITP) is used in studies on the impact of deamination of ATP and GTP by various enzymes and chemical processes .


Molecular Structure Analysis

The crystal structure of human inosine triphosphate pyrophosphatase P32T variant has been determined . The only difference in structure from the wild-type protein is that the area surrounding Thr32 is disrupted .


Physical And Chemical Properties Analysis

The chemical formula of ITP is C10H15N4O14P3, and its molar mass is 508.165 g·mol −1 . It is soluble in water, with a solubility of 903.5 mg/mL .

Scientific Research Applications

  • ITP Accumulation in Human Erythrocytes : ITP has been observed to accumulate in human erythrocytes, varying among individuals and experimental conditions (Henderson, 1977).

  • Protection Against Ribavirin-Induced Anemia : Genetic variation leading to ITP accumulation protects against ribavirin-induced anemia in chronic hepatitis C patients. ITP substitutes for erythrocyte GTP, depleted by ribavirin, in ATP biosynthesis (Hitomi et al., 2011).

  • ITPase/XTPase in E. Coli : A study identified an enzyme in E. coli with specific phosphatase activity for ITP and xanthosine triphosphate (XTP), potentially providing a defense mechanism against noncanonical nucleotides during oxidative stress (Zheng, Singh, & Jia, 2005).

  • Role in Preventing Noncanonical Purine Nucleotides Incorporation : ITPase, encoded by the ITPA gene, prevents the incorporation of noncanonical purine nucleotides into DNA and RNA, playing a significant role in human diseases and responsiveness to cancer therapy (Zamzami, 2022).

  • Impact on Aquatic Species Health : Inosine and inosine monophosphate have shown potential as functional nutrients to improve growth, immune response, and stress resistance in aquatic species, such as the red sea bream (Hossain et al., 2016).

  • Electrochemical Oxidation Study : The electrochemical oxidation of ITP has been studied, indicating its potential application in bioelectrochemistry and analytical chemistry (Goyal & Dhawan, 2006).

  • Pharmacogenetic Significance : ITPase has been linked to adverse drug reactions to thiopurine drugs like azathioprine and 6-mercaptopurine. Understanding its pharmacogenetic significance is important for personalized medicine (Bierau, Lindhout, & Bakker, 2007).

  • Genetic Basis of ITPase Deficiency : Genetic studies have identified mutations associated with ITPase deficiency, which may impact drug toxicity and treatment outcomes (Sumi et al., 2002).

Safety And Hazards

ITP is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N4O14P3/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEJPQIATWHALX-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N4O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074499
Record name Inosine triphosphate
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Molecular Weight

508.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Inosine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000189
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Solubility

903.5 mg/mL
Record name Inosine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000189
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Inosine triphosphate

CAS RN

132-06-9
Record name ITP
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Record name Inosine triphosphate
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Record name Inosine triphosphate
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Record name Inosine 5'-(tetrahydrogen triphosphate)
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Record name INOSINE TRIPHOSPHATE
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Record name Inosine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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